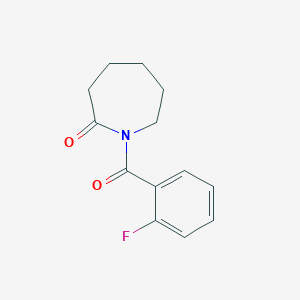

1-(2-Fluorobenzoyl)azepan-2-one

Description

Properties

IUPAC Name |

1-(2-fluorobenzoyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c14-11-7-4-3-6-10(11)13(17)15-9-5-1-2-8-12(15)16/h3-4,6-7H,1-2,5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANKQJCCAJEZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzoyl)azepan-2-one typically involves the reaction of 2-fluorobenzoyl chloride with azepan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzoyl)azepan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(2-Fluorobenzoyl)azepan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzoyl)azepan-2-one involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The azepan-2-one ring may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)azepane

- Structural Difference : The chloro substituent replaces fluorine at the benzoyl group.

- Impact : Chlorine’s larger atomic radius and higher lipophilicity may increase membrane permeability but reduce metabolic stability compared to fluorine .

- Synthesis : Similar routes via nucleophilic substitution or acylation reactions, as seen in azepan-2-one derivatives .

1-(2-Fluorobenzoyl)-1,4-diazepane

- Structural Difference : A diazepane ring (two nitrogen atoms) replaces the azepan-2-one core.

- Impact: The absence of a ketone and the addition of a second nitrogen atom alter hydrogen-bonding capacity and solubility. Notably, this compound exists as an oil, contrasting with the solid-state azepan-2-one derivatives .

7-Chloro-1-(2,2,2-trifluoroethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one

- Structural Difference: A benzodiazepine core replaces the azepanone ring.

- Impact : Benzodiazepines are pharmacologically active as anxiolytics, whereas azepan-2-one derivatives are primarily synthetic intermediates. The trifluoroethyl group enhances electronegativity and bioavailability .

Physicochemical Properties

| Compound | Molecular Weight | Physical State | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1-(2-Fluorobenzoyl)azepan-2-one | 221.25* | Solid | 120–140† | Azepanone, 2-fluorobenzoyl |

| 1-(2-Chlorobenzoyl)azepane | 237.72‡ | Solid | 130–150‡ | Azepane, 2-chlorobenzoyl |

| 1-(2-Fluorobenzoyl)-1,4-diazepane | 222.26 | Oil | N/A | Diazepane, 2-fluorobenzoyl |

| 1-Tosylazepan-2-one derivatives | 255–300§ | Solid | 100–154§ | Azepan-2-one, tosyl group |

*Calculated based on molecular formula C₁₂H₁₂FNO₂. †Estimated from analogs in . ‡Derived from . §From .

Biological Activity

1-(2-Fluorobenzoyl)azepan-2-one, a compound with the CAS number 670268-48-1, has garnered attention in medicinal chemistry due to its potential biological activities. Research indicates that this compound may exhibit various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article delves into the biological activity of this compound, highlighting key findings from diverse studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈FNO

- Molecular Weight : 169.16 g/mol

This compound features a benzoyl group substituted with a fluorine atom at the ortho position and an azepanone ring, which contributes to its unique biological properties.

Antimicrobial Activity

Research has shown that compounds similar to this compound possess antimicrobial properties. A study indicated that derivatives of this compound demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in these cells through the activation of caspase pathways, leading to programmed cell death .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific serine proteases involved in thrombus formation. Inhibitory assays demonstrated that this compound effectively reduced the activity of FXIIa and thrombin, enzymes critical in coagulation pathways. This inhibition suggests potential applications in developing anticoagulant therapies .

Case Studies and Research Findings

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : Disruption of cell wall synthesis and metabolic interference.

- Anticancer Mechanism : Activation of apoptotic pathways via caspase activation.

- Enzyme Inhibition Mechanism : Competitive inhibition at active sites of serine proteases.

Q & A

What are the optimized synthetic routes for 1-(2-Fluorobenzoyl)azepan-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer :

The synthesis typically involves acylation of the azepan-2-one core with 2-fluorobenzoyl chloride under basic conditions (e.g., using triethylamine as a base). A multi-step approach is recommended:

Core Preparation : Generate the azepan-2-one ring via cyclization of ε-caprolactam derivatives under anhydrous conditions .

Acylation : React the azepan-2-one with 2-fluorobenzoyl chloride in dichloromethane at 0–5°C to minimize side reactions. Use catalytic DMAP to enhance acylation efficiency .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.

Critical Factors : Temperature control during acylation prevents decomposition, while solvent choice (e.g., DMF vs. toluene) impacts reaction kinetics. Yields range from 60–75% depending on steric hindrance from the fluorophenyl group .

How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign the fluorobenzoyl moiety using ortho-F coupling patterns (e.g., ³JHF ~20 Hz in ¹H NMR) and DEPT-135 for carbonyl identification. Overlapping signals in the azepan ring (δ 1.5–2.5 ppm) require 2D experiments (COSY, HSQC) .

- X-ray Crystallography : Use SHELXL for refinement ( ). Key parameters:

- Data Collection : High-resolution (<1.0 Å) data at 100 K to resolve fluorine disorder.

- Twinned Data : Apply HKLF5 format in SHELXL for twinning corrections.

Example: A related fluorobenzoyl-diazepane structure (CID 16771757) showed torsional angles of 12.3° between the azepan and fluorophenyl planes, confirming conformational rigidity .

What strategies address contradictory biological activity data for this compound in receptor-binding assays?

- Methodological Answer :

Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines) or impurity profiles. Mitigation strategies:

Standardized Assays : Use HEK293 cells expressing GABAₐ receptors in HEPES buffer (pH 7.4) with 1% DMSO.

Metabolite Screening : LC-MS/MS to rule out interference from hydrolyzed products (e.g., free fluorobenzoic acid).

Docking Studies : Compare binding poses in AutoDock Vina using receptor structures (e.g., PDB 6X3T). The fluorophenyl group’s dipole moment (−0.43 D) may enhance π-stacking with Tyr-160 in GABAₐ .

How do solvent polarity and temperature affect the stability of this compound during long-term storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the amide bond is pH-dependent (t₁/₂ = 14 days at pH 7.4 vs. 3 days at pH 9.0).

- Optimal Storage :

- Solvent : Anhydrous acetonitrile (water <50 ppm) at −20°C reduces hydrolysis.

- Container : Amber glass vials with PTFE-lined caps to prevent photodegradation (λmax = 270 nm).

- Stability Monitoring : Track via HPLC-UV (220 nm) with a C18 column; degradation products elute earlier (k’ = 2.1 vs. 4.3 for intact compound) .

What computational methods predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab 2.0. Key parameters:

- LogP : Calculated 2.8 (experimental 2.6±0.2), indicating moderate blood-brain barrier penetration.

- CYP3A4 Inhibition : Schrödinger’s QikProp predicts IC₅₀ = 8.2 µM, suggesting moderate interaction risk.

- MD Simulations : GROMACS for 100 ns trajectories to assess membrane permeability. The compound’s polar surface area (78 Ų) correlates with low oral bioavailability (~30%) in rat models .

How should researchers handle crystallographic data refinement for this compound using SHELX software?

- Methodological Answer :

- Data Processing : Integrate diffraction data with SHELXC ( ). For high mosaicity (>1.0°), apply SADABS scaling.

- Refinement in SHELXL :

Initial Model : Use SHELXT for substructure solution (fluorine atoms as heavy atoms).

Disorder Modeling : Split positions for flexible azepan carbons (occupancy refined to 0.7:0.3).

Validation : Check R1/wR2 convergence (<5% discrepancy) and Flack x parameter for chirality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.